3-(6-amino-1H-benzimidazol-2-yl)-1-propanol
Overview
Description
3-(6-Amino-1H-benzimidazol-2-yl)-1-propanol, also known as 3-ABP, is a chemical compound that is used for a variety of scientific and industrial purposes. It is a colorless solid that is soluble in water and has a melting point of 183°C. 3-ABP is a versatile compound and has a wide range of applications in research and laboratory experiments.
Scientific Research Applications
Neuroprotective Activity
- A derivative of 3-amino-1-(5-indanyloxy)-2-propanol with a benzimidazole moiety demonstrated potent neuroprotective activity in a rat model, suggesting its potential in treating stroke-related conditions (Seki et al., 2012).
Synthesis and Chemical Properties
- A novel method for synthesizing benzimidazo[1,2-a][1,4]diazepinones via a one-pot reaction involving a bifunctional formyl acid derived from 3-(2-Formyl-1H-benzimidazol-1-yl)propanoic acid was reported, highlighting the chemical versatility of related compounds (Ghandi et al., 2011).
NMDA Receptor Antagonism
- Benzimidazole-spaced phosphono-alpha-amino acid derivatives, including 2-amino-(phosphonoalkyl)-1H-benzimidazole-2-alkanoic acids, were synthesized and evaluated for their affinity to NMDA receptors. These compounds showed potent NMDA antagonistic activity, which could have implications in neuroprotection and other neurological applications (Baudy et al., 2001).
Antimicrobial and Antioxidant Activities
- The synthesis of N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide, using 2-amino-5,6-dimethyl-1H-benzimidazole, showed promising antimicrobial and antioxidant activities. This indicates the potential of benzimidazole derivatives in developing new antimicrobial and antioxidant agents (Sindhe et al., 2016).
DNA Binding and Cytotoxicity
- Benzimidazole-based Schiff base copper(II) complexes were synthesized and shown to effectively bind DNA and exhibit substantial cytotoxic effects against various cancer cell lines. This suggests their potential as chemotherapeutic agents (Paul et al., 2015).
Synthesis of Novel Heterocycles
- Efficient microwave-mediated synthesis techniques were developed for producing benzothiazole- and benzimidazole-based heterocycles, highlighting the potential for rapid and efficient synthesis of these compounds for various applications (Darweesh et al., 2016).
Mechanism of Action
The mechanism of action of benzimidazole derivatives can vary depending on the specific compound. Some benzimidazole derivatives have shown antimicrobial properties . For example, 2-{[6-(1H-benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(4-isopropylphenyl)acetamide showed the highest antimicrobial activity and had the highest affinity to the TrmD inhibitor’s binding site according to docking studies .
Biochemical Analysis
Biochemical Properties
3-(6-amino-1H-benzimidazol-2-yl)-1-propanol plays a significant role in biochemical reactions, particularly due to its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions help in scavenging free radicals and reducing oxidative damage in cells . Additionally, this compound has been found to inhibit certain enzymes involved in parasitic infections, making it a potential candidate for antiparasitic therapies .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has demonstrated antiproliferative activity, particularly against breast cancer cells . It influences cell signaling pathways by modulating the activity of kinases and phosphatases, leading to altered gene expression and cellular metabolism. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating caspases and promoting mitochondrial dysfunction .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This compound has been found to inhibit the activity of topoisomerases, enzymes crucial for DNA replication and repair, thereby preventing cancer cell proliferation . Additionally, this compound modulates the expression of genes involved in oxidative stress responses, enhancing the cell’s ability to combat oxidative damage .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied extensively. This compound is relatively stable under physiological conditions, with minimal degradation observed over time . Long-term studies have shown that this compound maintains its antiparasitic and antioxidant activities even after prolonged incubation periods . Its effects on cellular function may vary depending on the duration of exposure and the specific cell type being studied.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound exhibits significant antiparasitic and antioxidant activities without causing adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress responses. It interacts with enzymes such as superoxide dismutase and catalase, enhancing their activity and promoting the detoxification of reactive oxygen species . Additionally, this compound has been found to modulate the levels of various metabolites, including glutathione and ascorbate, which play crucial roles in maintaining cellular redox balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is actively transported into cells via organic cation transporters, which facilitate its accumulation in target tissues . Once inside the cell, this compound binds to intracellular proteins, influencing its localization and activity . These interactions are crucial for its therapeutic effects and determine its efficacy in different cellular contexts.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and mitochondria. This compound contains targeting signals that direct it to these specific compartments, where it exerts its effects on cellular function . In the cytoplasm, this compound interacts with enzymes involved in oxidative stress responses, while in the mitochondria, it influences mitochondrial function and promotes apoptosis in cancer cells . These localization patterns are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.
properties
IUPAC Name |
3-(6-amino-1H-benzimidazol-2-yl)propan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c11-7-3-4-8-9(6-7)13-10(12-8)2-1-5-14/h3-4,6,14H,1-2,5,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNWGDZNXNWEIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)NC(=N2)CCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.